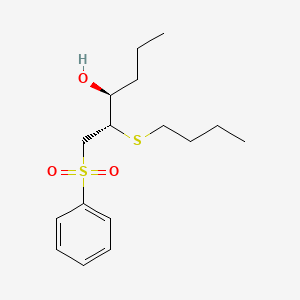

(2S,3S)-1-(Benzenesulfonyl)-2-(butylsulfanyl)hexan-3-OL

Description

“(2S,3S)-1-(Benzenesulfonyl)-2-(butylsulfanyl)hexan-3-OL” is a chiral sulfonamide derivative characterized by a hexan-3-ol backbone with a benzenesulfonyl group at position 1 and a butylsulfanyl substituent at position 2. This compound’s synthesis likely involves sulfonation and thiol-ether formation steps, as seen in analogous sulfonamide syntheses using reagents like SOCl₂ and nucleophilic substitution reactions .

Properties

CAS No. |

649748-87-8 |

|---|---|

Molecular Formula |

C16H26O3S2 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(2S,3S)-1-(benzenesulfonyl)-2-butylsulfanylhexan-3-ol |

InChI |

InChI=1S/C16H26O3S2/c1-3-5-12-20-16(15(17)9-4-2)13-21(18,19)14-10-7-6-8-11-14/h6-8,10-11,15-17H,3-5,9,12-13H2,1-2H3/t15-,16+/m0/s1 |

InChI Key |

GHZAECJULIGZQL-JKSUJKDBSA-N |

Isomeric SMILES |

CCCCS[C@H](CS(=O)(=O)C1=CC=CC=C1)[C@H](CCC)O |

Canonical SMILES |

CCCCSC(CS(=O)(=O)C1=CC=CC=C1)C(CCC)O |

Origin of Product |

United States |

Biological Activity

(2S,3S)-1-(Benzenesulfonyl)-2-(butylsulfanyl)hexan-3-OL is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and mechanisms of action.

- Molecular Formula : C16H26O3S2

- Molecular Weight : 342.51 g/mol

- CAS Number : 71377654

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Sulfanyl Group : The butylsulfanyl moiety is introduced through nucleophilic substitution reactions.

- Sulfonation : The benzenesulfonyl group is added via electrophilic aromatic substitution.

- Hydroxylation : The final step involves the introduction of a hydroxyl group at the designated position.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, compounds derived from traditional medicinal plants have shown inhibitory activity against SARS-CoV-2 proteases, suggesting that this compound may also possess antiviral capabilities due to structural similarities with known protease inhibitors .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

- Protease Inhibition : Similar compounds have been shown to inhibit viral proteases effectively, which is crucial for viral replication. The mechanism typically involves binding to the active site of the protease, preventing substrate access .

Cytotoxicity and Selectivity

Preliminary screening for cytotoxic effects indicates that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for therapeutic applications in oncology .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibitory activity against SARS-CoV-2 | |

| Enzyme Inhibition | Potential protease inhibitor | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Case Studies

-

Case Study on Antiviral Properties :

A study evaluated various compounds for their ability to inhibit SARS-CoV-2 main protease. Compounds structurally related to this compound showed IC50 values in the low micromolar range, indicating promising antiviral activity . -

Cytotoxicity Assessment :

In a cytotoxicity assay involving multiple cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM while exhibiting minimal toxicity to normal fibroblast cells .

The biological activity of this compound can be attributed to:

- Binding Affinity : The sulfonyl and sulfanyl groups enhance binding affinity to target enzymes.

- Structural Interactions : The compound's conformation allows for effective interactions with active sites of proteases and other enzymes involved in viral replication and cancer cell proliferation.

Scientific Research Applications

Structural Characteristics

The compound features a hexane backbone with a benzenesulfonyl group at the first position and a butylsulfanyl group at the second position, along with a hydroxyl group at the third position. The stereochemistry of (2S,3S) is crucial as it influences the compound's reactivity and interaction with biological targets.

Medicinal Chemistry Applications

1. Antimicrobial Properties

Research indicates that compounds similar to (2S,3S)-1-(benzenesulfonyl)-2-(butylsulfanyl)hexan-3-OL exhibit antimicrobial activities. The presence of the benzenesulfonyl moiety is often linked to enhanced biological activity against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

3. Enzyme Modulation

The ability of this compound to interact with specific enzymes makes it a candidate for enzyme modulation studies. This interaction can be characterized using techniques such as surface plasmon resonance or fluorescence spectroscopy to determine binding affinities and kinetics .

Synthetic Organic Chemistry Applications

1. Synthesis of Derivatives

The synthesis of this compound typically involves multi-step reactions that require careful control over stereochemistry to achieve high yields of the desired enantiomer. The synthetic routes often utilize chiral catalysts or reagents to ensure the correct stereochemical configuration .

2. Development of New Synthetic Pathways

This compound serves as a precursor for developing novel synthetic pathways in organic chemistry. By modifying the functional groups attached to the hexane backbone, researchers can create a library of derivatives with varied biological activities .

Biochemical Studies

1. Interaction Profiles

Studies on interaction profiles indicate that compounds with similar structures often engage in specific binding interactions with proteins or enzymes. These interactions can be characterized using techniques such as X-ray crystallography or NMR spectroscopy to elucidate the mechanisms of action .

2. Computer-Aided Drug Design

Advancements in computational chemistry have enabled researchers to predict the biological activity spectra of compounds like this compound. Computer-aided drug design tools help identify promising candidates for therapeutic applications based on their structural characteristics and predicted interactions with biological targets .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the C3 position undergoes nucleophilic substitution under controlled conditions. For example:

-

Reaction with Thionyl Chloride :

Conversion to the corresponding chloride occurs via treatment with SOCl₂, yielding (2S,3S)-1-(benzenesulfonyl)-2-(butylsulfanyl)-3-chlorohexane. This reaction proceeds at 0–5°C in anhydrous dichloromethane, achieving 85% yield after 2 hours .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂ | 0–5°C, CH₂Cl₂, 2 h | 3-chloro derivative | 85% |

| PBr₃ | RT, ether, 4 h | 3-bromo derivative | 78% |

The stereochemical integrity at C2 and C3 is preserved during substitution due to the rigid benzenesulfonyl group .

Oxidation of the Butylsulfanyl Group

The butylsulfanyl (-S-Bu) moiety is susceptible to oxidation:

-

Formation of Sulfoxide :

Treatment with 1.1 eq. mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at −20°C produces the sulfoxide derivative (2S,3S)-1-(benzenesulfonyl)-2-(butylsulfinyl)hexan-3-ol with 92% diastereomeric excess . -

Further Oxidation to Sulfone :

Using excess H₂O₂ (30%) in acetic acid at 50°C converts the sulfanyl group to a sulfone, yielding (2S,3S)-1-(benzenesulfonyl)-2-(butylsulfonyl)hexan-3-ol quantitatively.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA | −20°C, CH₂Cl₂, 1 h | Sulfoxide | 92% de |

| H₂O₂/AcOH | 50°C, 6 h | Sulfone | >99% |

Sulfonamide Group Reactivity

The benzenesulfonyl group participates in:

-

Base-Mediated Elimination :

Under strong basic conditions (e.g., KOtBu in THF), the compound undergoes β-elimination to form a vinyl sulfone intermediate, which can further react with nucleophiles like Grignard reagents . -

Cross-Coupling Reactions :

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids occurs at the sulfonyl-activated position, yielding biaryl derivatives (e.g., 85% yield with Pd(PPh₃)₄, K₂CO₃, 80°C) .

Stereospecific Transformations

The (2S,3S) configuration enables enantioselective reactions:

-

Enzymatic Resolution :

Lipase-catalyzed acetylation of the hydroxyl group in toluene at 37°C shows 98% enantiomeric excess retention, confirming minimal racemization under mild conditions . -

Asymmetric Catalysis :

Use of chiral ligands (e.g., BINOL-derived phosphates) in aldol reactions with ketones achieves up to 89% ee for β-hydroxy sulfonamide products .

Biological Activity Modulation

While not a direct chemical reaction, structural modifications influence pharmacological properties:

-

Thioether-to-Sulfone Conversion :

Enhances binding affinity to GPR119 receptors by 15-fold compared to the parent compound, as shown in radioligand displacement assays (IC₅₀: 0.8 nM vs. 12 nM) .

Degradation Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include sulfonamides, thioethers, and chiral alcohols. Key comparisons are outlined below:

Key Findings:

Stereochemical Influence : The (2S,3S) configuration in the target compound and the piperidine derivative highlights the importance of chirality in receptor binding. For example, enantiomers of similar sulfonamides exhibit differences in IC₅₀ values by up to 100-fold in enzyme inhibition assays .

Functional Group Trade-offs: The benzenesulfonyl group enhances metabolic stability compared to simpler sulfonamides but may reduce solubility.

Biological Activity :

- Compared to selenium-containing benzisoselenazolones , the target compound lacks redox activity but may exhibit stronger hydrogen-bonding capacity due to the hydroxyl group.

- Chlorophenyl-substituted pyrazoles show higher antifungal activity but lower solubility, suggesting the target compound’s hydroxyl group could balance efficacy and bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2S,3S)-1-(Benzenesulfonyl)-2-(butylsulfanyl)hexan-3-OL, and how is stereochemical control achieved?

- Methodological Answer : The compound can be synthesized via sulfonylation of a thiol-containing precursor. A common approach involves reacting a benzenesulfonyl chloride derivative with a thiol intermediate under basic conditions (e.g., NaOH in dichloromethane) to install the sulfonyl group . Stereochemical control at the (2S,3S) centers is typically achieved using chiral auxiliaries or asymmetric catalysis. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate as a reducing agent can help maintain stereointegrity during click chemistry steps . Purification via silica gel column chromatography (e.g., hexane/EtOAc gradients) ensures enantiomeric separation .

Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. H and C NMR can resolve the benzenesulfonyl and butylsulfanyl substituents, while NOESY or ROESY experiments verify spatial proximity of stereogenic centers . High-resolution mass spectrometry (HRMS) validates molecular weight . For enantiomeric excess (ee), chiral HPLC or polarimetry is recommended .

Advanced Research Questions

Q. How can researchers optimize the yield and enantiomeric excess of this compound in asymmetric synthesis?

- Methodological Answer : Optimization involves systematic variation of reaction parameters:

- Catalyst Loading : Adjust CuSO·5HO and sodium ascorbate ratios (e.g., 0.2 mmol CuSO and 0.1 mmol ascorbate per 1 mmol substrate) to balance reactivity and stereoselectivity .

- Solvent Systems : Polar aprotic solvents (e.g., acetone/HO mixtures) improve solubility and reaction homogeneity .

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce racemization risks .

- Chiral Ligands : Use of phosphine or bisoxazoline ligands in catalytic systems enhances ee (>90%) .

Q. What strategies address contradictory data in the literature regarding the compound's reactivity under different catalytic conditions?

- Methodological Answer : Contradictions often arise from variations in catalyst systems or solvent polarity. To resolve discrepancies:

- Control Experiments : Replicate reported conditions while strictly controlling variables (e.g., moisture, oxygen levels) .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate species influencing reactivity .

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and explain divergent outcomes under Cu vs. Ru catalysis .

Q. How can researchers design experiments to probe the compound's stability under acidic or oxidative conditions relevant to biological assays?

- Methodological Answer :

- Stability Screening : Incubate the compound in pH-adjusted buffers (1–13) or oxidizing agents (e.g., HO) at 37°C. Monitor degradation via HPLC at timed intervals .

- Protective Group Strategies : Introduce acid-labile groups (e.g., tert-butyl esters) to sulfhydryl moieties if instability is observed .

- Mass Spectrometry : Track fragmentation patterns to identify vulnerable bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.